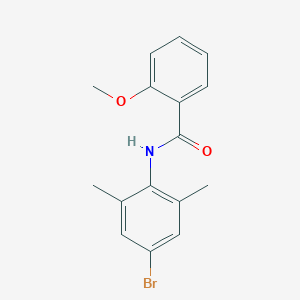![molecular formula C19H21BrN2O3 B245110 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B245110.png)
3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique chemical properties that make it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide involves its interaction with specific target proteins in cells. This compound has been shown to bind to the ATP-binding site of the protein kinase CK2, inhibiting its activity and leading to downstream effects such as inhibition of cell proliferation and induction of apoptosis. CK2 is a key regulator of various cellular processes, and its dysregulation has been implicated in the development and progression of various diseases. By inhibiting CK2 activity, 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has the potential to be an effective therapeutic agent for the treatment of these diseases.
Biochemical and Physiological Effects
3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis in a dose-dependent manner. It has also been shown to inhibit the activity of CK2 in cells and in vivo, leading to downstream effects such as inhibition of tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide is its high potency and selectivity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes and for developing new drugs that target this protein. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This could involve further preclinical studies to evaluate its efficacy and safety profiles, as well as clinical trials to test its effectiveness in humans. Another potential direction is to investigate its potential as a tool for studying CK2 and other protein kinases in various cellular processes. This could involve further studies to elucidate its mechanism of action and to develop new compounds with improved potency and selectivity. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance their effectiveness and reduce side effects.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-bromo-2-ethoxyaniline with 4-morpholinylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce the compound in high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a tool to study protein-ligand interactions and enzyme inhibition. In pharmacology, it has been used to investigate the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C19H21BrN2O3 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
3-bromo-4-ethoxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-2-25-18-8-3-14(13-17(18)20)19(23)21-15-4-6-16(7-5-15)22-9-11-24-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
JGFVDFAJUIGPRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B245028.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-pyridinecarboxamide](/img/structure/B245031.png)
![2,4-dichloro-N-(3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B245032.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B245043.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B245045.png)
